molecular formula C8H10N4O3 B14608442 2-(Ethylamino)-5-nitropyridine-3-carboxamide CAS No. 60524-21-2

2-(Ethylamino)-5-nitropyridine-3-carboxamide

Cat. No.: B14608442
CAS No.: 60524-21-2
M. Wt: 210.19 g/mol
InChI Key: ZDHXYSHCSZNVBA-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of an ethylamino group at the second position, a nitro group at the fifth position, and a carboxamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the ethylamino and carboxamide groups. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then reacted with ethylamine to introduce the ethylamino group. The final step involves the conversion of the amino group to a carboxamide group using reagents such as acetic anhydride or other suitable acylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 2-(Ethylamino)-5-aminopyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylamino)-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethylamino and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitropyridine-3-carboxamide: Similar structure but lacks the ethylamino group.

    2-(Methylamino)-5-nitropyridine-3-carboxamide: Similar structure with a methylamino group instead of an ethylamino group.

    2-(Ethylamino)-3-nitropyridine-5-carboxamide: Similar structure with different positions of the nitro and carboxamide groups.

Uniqueness

2-(Ethylamino)-5-nitropyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethylamino group at the second position and the nitro group at the fifth position of the pyridine ring can influence its interactions with other molecules and its overall properties.

Properties

CAS No.

60524-21-2

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(ethylamino)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H10N4O3/c1-2-10-8-6(7(9)13)3-5(4-11-8)12(14)15/h3-4H,2H2,1H3,(H2,9,13)(H,10,11)

InChI Key

ZDHXYSHCSZNVBA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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